N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and sulfonamide functional groups
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO2S/c1-9-6-10(2)15(11(3)7-9)24(22,23)21-14-8-12(16(18,19)20)4-5-13(14)17/h4-8,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBIRHSLKGCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a sulfone .
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- Fluazinam
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
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